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molecular formula C8H7BrO3 B157064 2-(3-Bromophenoxy)acetic acid CAS No. 1798-99-8

2-(3-Bromophenoxy)acetic acid

Cat. No. B157064
M. Wt: 231.04 g/mol
InChI Key: CRKQPDCSWOJBJY-UHFFFAOYSA-N
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Patent
US06239284B1

Procedure details

At 0° C., lithium hydroxide monohydrate (8.41 g, 0.2 mol) is added to a solution of methyl 3-bromophenoxyacetate (19.66 g, 80 mmol) in solution in 100 ml of a water-THF mixture (3:1). Agitation is continued for 15 minutes at 0° C. and then the mixture is acidified by a 3N aqueous solution of hydrochloric acid. It is extracted with ether, dried over MgSO4, filtered and evaporated. 18.21 g of 3-bromophenoxyacetic acid is obtained (yield=98%).
Name
lithium hydroxide monohydrate
Quantity
8.41 g
Type
reactant
Reaction Step One
Quantity
19.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[Br:4][C:5]1[CH:6]=[C:7]([CH:14]=[CH:15][CH:16]=1)[O:8][CH2:9][C:10]([O:12]C)=[O:11].Cl>O.C1COCC1>[Br:4][C:5]1[CH:6]=[C:7]([CH:14]=[CH:15][CH:16]=1)[O:8][CH2:9][C:10]([OH:12])=[O:11] |f:0.1.2,5.6|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
8.41 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
19.66 g
Type
reactant
Smiles
BrC=1C=C(OCC(=O)OC)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
O.C1CCOC1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(OCC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.21 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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